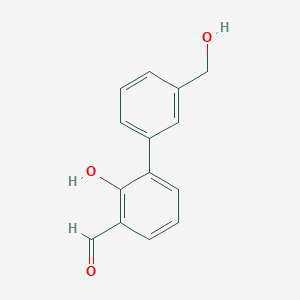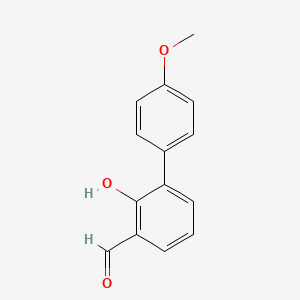
6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Fluoro-2-methylphenyl)-2-formylphenol (FMPF) is a synthetic compound of the phenol family that has been used in a variety of scientific research applications. It is known for its unique chemical properties and has been studied extensively for its potential uses in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain cancer cells. It has also been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs, making it a potential tool for drug delivery. Additionally, 6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been studied for its potential to act as a fluorescent probe for imaging biological processes.
Wirkmechanismus
The mechanism of action of 6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in drug metabolism, as well as having anti-inflammatory and anti-cancer properties. It is also believed to act as a fluorescent probe for imaging biological processes.
Biochemical and Physiological Effects
6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been studied for its potential to act as an anti-inflammatory agent and to inhibit the growth of certain cancer cells. It has also been studied for its ability to inhibit the activity of enzymes involved in drug metabolism, making it a potential tool for drug delivery.
Vorteile Und Einschränkungen Für Laborexperimente
6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is available in high purity (95%). Additionally, its unique chemical properties make it a useful tool for various research applications. However, there are some limitations to its use. 6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% is sensitive to light and air, making it difficult to store and handle. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% in scientific research. These include further research into its potential as an anti-inflammatory agent and its ability to inhibit the growth of certain cancer cells. Additionally, further research could be conducted into its ability to act as a fluorescent probe for imaging biological processes. Additionally, further research into its mechanism of action and its potential as a drug delivery tool could be conducted. Finally, further research into the optimal storage and handling conditions for 6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% could help to improve its efficacy in laboratory experiments.
Synthesemethoden
6-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% can be synthesized through a multi-step process that includes the reaction of 3-fluoro-2-methylphenol with formaldehyde in the presence of an acid catalyst. This reaction is followed by a series of purification steps to obtain the desired product. The resulting compound is a white, crystalline solid with a melting point of 131-133°C and a purity of 95%.
Eigenschaften
IUPAC Name |
3-(3-fluoro-2-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-11(5-3-7-13(9)15)12-6-2-4-10(8-16)14(12)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICKRLBOJDPQQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685091 |
Source


|
| Record name | 3'-Fluoro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Fluoro-2-methylphenyl)-2-formylphenol | |
CAS RN |
1261976-15-1 |
Source


|
| Record name | 3'-Fluoro-2-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














